molecular formula C16H17BrFNO B3862738 (5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine CAS No. 355815-82-6

(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine

Cat. No.: B3862738
CAS No.: 355815-82-6
M. Wt: 338.21 g/mol
InChI Key: IVXMBBNYQPHOJX-UHFFFAOYSA-N
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Description

(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the benzyl ring, along with a fluorophenyl group attached to the ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of phenethylamines on biological systems.

    Medicine: Research into its potential therapeutic effects, such as its role in modulating neurotransmitter activity, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFNO/c1-20-16-6-5-14(17)10-13(16)11-19-8-7-12-3-2-4-15(18)9-12/h2-6,9-10,19H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXMBBNYQPHOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366323
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355815-82-6
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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